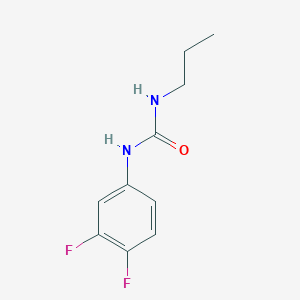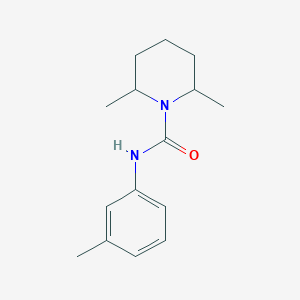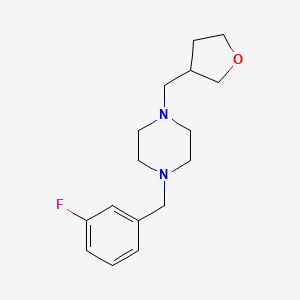
1-(3,4-Difluorophenyl)-3-propylurea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,4-Difluorophenyl)-3-propylurea is a chemical compound characterized by the presence of a difluorophenyl group attached to a propylurea moiety
Preparation Methods
The synthesis of 1-(3,4-Difluorophenyl)-3-propylurea involves several steps. One common method includes the reaction of 3,4-difluoroaniline with propyl isocyanate under controlled conditions. The reaction typically occurs in an organic solvent such as dichloromethane, with the presence of a base like triethylamine to facilitate the reaction. The product is then purified using standard techniques such as recrystallization or chromatography .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
1-(3,4-Difluorophenyl)-3-propylurea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding urea derivatives.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride, resulting in the formation of amine derivatives.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure settings to optimize the reaction rates and yields. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(3,4-Difluorophenyl)-3-propylurea has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific biological pathways is required.
Industry: It is used in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(3,4-Difluorophenyl)-3-propylurea involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorophenyl group plays a crucial role in binding to these targets, while the propylurea moiety modulates the compound’s overall activity. The exact pathways involved depend on the specific application and target, but generally, the compound can inhibit or activate certain biological processes by binding to key sites on the target molecules .
Comparison with Similar Compounds
1-(3,4-Difluorophenyl)-3-propylurea can be compared with other similar compounds, such as:
1-(3,4-Difluorophenyl)piperidin-4-one: This compound also contains a difluorophenyl group but differs in its core structure, leading to different chemical and biological properties.
1-(2,4-Difluorophenyl)-3-phenyl-1,4-dihydrobenzo[e][1,2,4]triazin-4-yl: Another compound with a difluorophenyl group, but with a different arrangement and additional functional groups, resulting in unique properties and applications.
The uniqueness of this compound lies in its specific combination of the difluorophenyl and propylurea groups, which confer distinct chemical reactivity and potential biological activities.
Properties
IUPAC Name |
1-(3,4-difluorophenyl)-3-propylurea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F2N2O/c1-2-5-13-10(15)14-7-3-4-8(11)9(12)6-7/h3-4,6H,2,5H2,1H3,(H2,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVKKTYDIIBPLAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)NC1=CC(=C(C=C1)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12F2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-[4-(2-Methoxyphenyl)piperazin-1-yl]-2-(3-methylphenyl)ethanone](/img/structure/B5383042.png)
![(2E)-2-(1H-benzimidazol-2-yl)-3-{3-[(2-chlorobenzyl)oxy]phenyl}prop-2-enenitrile](/img/structure/B5383050.png)
![N-methyl-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-2-(methylthio)nicotinamide](/img/structure/B5383052.png)
![4-[(3-methyl-1-propyl-1H-pyrazol-4-yl)carbonyl]piperazine-2-carboxylic acid](/img/structure/B5383063.png)
![3-{1-[2-(2-thienyl)ethyl]-1H-imidazol-2-yl}phenol](/img/structure/B5383071.png)
![1-[(2-Bromophenyl)methyl]piperidin-3-ol](/img/structure/B5383077.png)

![N-(2-{3-[4-(3-chlorophenyl)-1-piperazinyl]-1-piperidinyl}-2-oxoethyl)urea](/img/structure/B5383100.png)
![N-[(3-bromo-5-methoxy-4-prop-2-enoxyphenyl)methyl]-1-pyridin-4-ylmethanamine;hydrochloride](/img/structure/B5383109.png)
![2-[1,3,4]-Thiadiazoline, 2-benzyl-5-(4-pyridyl)-](/img/structure/B5383111.png)
![5-(4-fluorophenyl)-3-hydroxy-1-(2-methoxyethyl)-4-[4-(1-piperidinylsulfonyl)benzoyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5383117.png)
![2-(4-{6-[(pyridin-3-ylmethyl)amino]-1H-pyrrolo[2,3-b]pyridin-4-yl}phenyl)ethanol](/img/structure/B5383125.png)

![5-(2-methoxybenzylidene)-3-[3-oxo-3-(4-phenyl-1-piperazinyl)propyl]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5383134.png)
